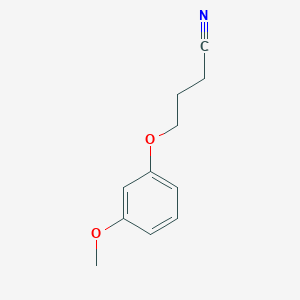![molecular formula C7H16LiP B12591145 Lithium, [[bis(1-methylethyl)phosphino]methyl]- CAS No. 579444-77-2](/img/structure/B12591145.png)
Lithium, [[bis(1-methylethyl)phosphino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is a chemical compound that belongs to the class of organophosphorus compounds It features a lithium atom bonded to a phosphine ligand, which is substituted with two isopropyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethyl)phosphino]methyl]- typically involves the reaction of a chlorophosphine with an organolithium reagent. One common method is the reaction of chlorophosphine with isopropylmagnesium chloride (a Grignard reagent) to form the corresponding phosphine, which is then treated with a lithium reagent to yield the desired compound .
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethyl)phosphino]methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Lithium, [[bis(1-methylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes. These products have significant applications in catalysis and materials science .
科学的研究の応用
Lithium, [[bis(1-methylethyl)phosphino]methyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is explored for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in medicinal chemistry.
作用機序
The mechanism by which lithium, [[bis(1-methylethyl)phosphino]methyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include transition metal centers and catalytic cycles in which the compound acts as a ligand, stabilizing reactive intermediates and enhancing reaction rates .
類似化合物との比較
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethyl)phosphino]methyl]- include:
- Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
- PCP pincer complexes
Uniqueness
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
特性
CAS番号 |
579444-77-2 |
|---|---|
分子式 |
C7H16LiP |
分子量 |
138.1 g/mol |
IUPAC名 |
lithium;methanidyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H16P.Li/c1-6(2)8(5)7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
InChIキー |
KWHTZBLJXMIZRF-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)P([CH2-])C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
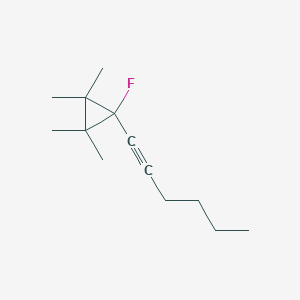
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
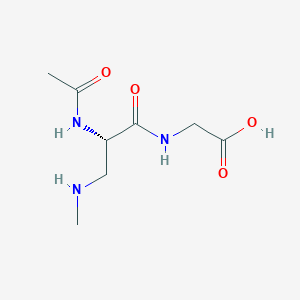
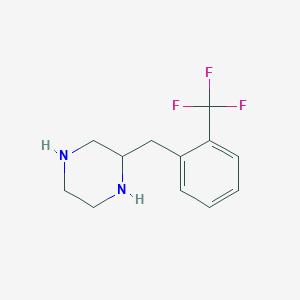
![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
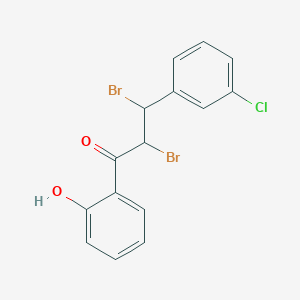
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)
